N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride

描述

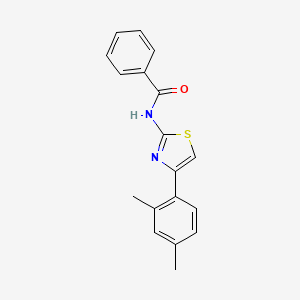

Structure

3D Structure of Parent

属性

CAS 编号 |

313553-47-8 |

|---|---|

分子式 |

C18H17ClN2OS |

分子量 |

344.9 g/mol |

IUPAC 名称 |

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide;hydrochloride |

InChI |

InChI=1S/C18H16N2OS.ClH/c1-12-8-9-15(13(2)10-12)16-11-22-18(19-16)20-17(21)14-6-4-3-5-7-14;/h3-11H,1-2H3,(H,19,20,21);1H |

InChI 键 |

DYJVVODHGPIUPM-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3)C.Cl |

同义词 |

factor XIIa inhibitor INH(1) INH1 |

产品来源 |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of Action: N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide Hydrochloride

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The following information is based on published research on structurally related compounds. As of this writing, specific studies on the mechanism of action of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride are not available in the public domain. The information presented herein is an extrapolation based on the activities of close structural analogs.

Introduction

This compound belongs to a class of 4-phenylthiazole derivatives that have garnered significant interest in medicinal chemistry due to their diverse biological activities. While direct studies on this specific hydrochloride salt are limited, extensive research on analogous compounds provides a strong foundation for understanding its likely mechanism of action. This technical guide synthesizes the available data on closely related 4-phenylthiazole analogs to propose a primary mechanism of action, supported by quantitative data, experimental protocols, and signaling pathway visualizations. Other potential, less characterized mechanisms for this scaffold are also discussed.

Primary Hypothesized Mechanism of Action: Dual Inhibition of Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH)

The most probable mechanism of action for N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide is the dual inhibition of two key enzymes involved in the regulation of signaling lipids: soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). Simultaneous inhibition of these enzymes has been shown to produce synergistic analgesic and anti-inflammatory effects in preclinical models.[1][2]

Soluble Epoxide Hydrolase (sEH): This enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are lipid mediators with potent anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, the levels of beneficial EETs are increased, thereby enhancing their protective effects.

Fatty Acid Amide Hydrolase (FAAH): FAAH is the primary enzyme responsible for the degradation of endocannabinoids, such as anandamide (AEA). Inhibition of FAAH leads to an accumulation of AEA, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2), resulting in analgesic and anxiolytic effects.

The structure of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide, particularly the bulky 2,4-dimethylphenyl substituent on the 4-phenylthiazole core, aligns well with the structure-activity relationship (SAR) studies of dual sEH/FAAH inhibitors, which indicate a preference for such bulky moieties in the binding pockets of both enzymes.[1]

Signaling Pathway of Dual sEH/FAAH Inhibition

References

- 1. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Characterization of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis, characterization, and potential mechanism of action of the novel compound, N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride. This guide is intended to serve as a practical resource for researchers in medicinal chemistry and drug development.

Introduction

This compound belongs to the class of 2-acylaminothiazole derivatives. This scaffold is of significant interest in medicinal chemistry, with analogues exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Notably, recent studies have identified N-(thiazol-2-yl)benzamide derivatives as selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily, suggesting a potential role as negative allosteric modulators.[2][3] This guide outlines a robust synthetic route to this compound and provides a detailed profile of its expected physicochemical and spectroscopic characteristics based on closely related analogues.

Synthetic Pathway

The synthesis of the target compound is achieved through a two-step process, commencing with the well-established Hantzsch thiazole synthesis, followed by an amide coupling reaction and subsequent hydrochloride salt formation.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of 4-(2,4-dimethylphenyl)thiazol-2-amine (Intermediate)

Methodology: This procedure is adapted from the Hantzsch thiazole synthesis for analogous 4-aryl-2-aminothiazoles.[4][5]

-

To a solution of 2-bromo-1-(2,4-dimethylphenyl)ethanone (1.0 eq) in ethanol, add thiourea (1.1 eq).

-

Heat the reaction mixture to reflux and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature, which may result in the precipitation of the product.

-

If precipitation occurs, collect the solid by vacuum filtration. If not, concentrate the solution under reduced pressure.

-

Neutralize the crude product with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting solid by recrystallization from ethanol to yield 4-(2,4-dimethylphenyl)thiazol-2-amine as a solid.

Synthesis of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide (Final Product)

Methodology: This protocol is based on standard benzoylation procedures for 2-aminothiazole derivatives.[1]

-

Dissolve 4-(2,4-dimethylphenyl)thiazol-2-amine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Add benzoyl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl (2x), followed by saturated aqueous sodium bicarbonate (2x), and finally with brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford the pure benzamide product.

Preparation of this compound

Methodology: The hydrochloride salt is prepared by treating the free base with hydrochloric acid.[3]

-

Dissolve the purified N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide in a minimal amount of a suitable solvent such as anhydrous diethyl ether or ethyl acetate.

-

Slowly add a solution of HCl in diethyl ether (e.g., 2M) dropwise while stirring.

-

Continue stirring for 30 minutes. A precipitate should form.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Characterization Data

As no specific experimental data for the title compound is available, the following tables summarize the expected physicochemical and spectroscopic properties based on data from structurally similar compounds, such as N-(4-phenylthiazol-2-yl)benzamide and its derivatives.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₈H₁₇ClN₂OS |

| Molecular Weight | 356.86 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >200 °C (decomposes) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol; insoluble in water. |

Predicted Spectroscopic Data

¹H NMR Spectroscopy

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Amide NH | 12.5 - 13.5 | Singlet (broad) |

| Benzoyl (ortho) | 8.0 - 8.2 | Multiplet |

| Benzoyl (meta, para) | 7.4 - 7.6 | Multiplet |

| Thiazole H-5 | 7.0 - 7.3 | Singlet |

| Dimethylphenyl | 7.0 - 7.5 | Multiplet |

| Methyl (x2) | 2.3 - 2.5 | Singlet |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 165 - 168 |

| C-2 (Thiazole) | 160 - 163 |

| C-4 (Thiazole) | 148 - 152 |

| C-5 (Thiazole) | 108 - 115 |

| Benzoyl (ipso) | 132 - 135 |

| Benzoyl (aromatic) | 127 - 132 |

| Dimethylphenyl (ipso) | 130 - 138 |

| Dimethylphenyl (aromatic) | 126 - 135 |

| Methyl (x2) | 20 - 22 |

FT-IR Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3300 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=O Stretch (Amide I) | 1660 - 1690 |

| C=N Stretch (Thiazole) | 1590 - 1620 |

| C=C Stretch (Aromatic) | 1450 - 1550 |

Mass Spectrometry

| Ion | Predicted m/z |

| [M+H]⁺ (of free base) | 321.12 |

Potential Mechanism of Action: ZAC Antagonism

While the specific biological target of this compound has not been elucidated, extensive research on N-(thiazol-2-yl)benzamide analogues provides a strong basis for a potential mechanism of action.[2] These compounds have been identified as selective antagonists of the Zinc-Activated Channel (ZAC).[3]

The ZAC is a proton- and zinc-gated cation channel belonging to the Cys-loop receptor superfamily, which also includes nicotinic acetylcholine, 5-HT₃, GABA-A, and glycine receptors.[2] Studies on the analogue N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) suggest that it acts as a negative allosteric modulator, binding to the transmembrane and/or intracellular domains of the ZAC receptor rather than the agonist binding site.[2][3] This binding event is proposed to stabilize a non-conducting state of the channel, thereby inhibiting the influx of cations (like Na⁺ and Ca²⁺) that would typically occur upon activation by zinc or protons.

Caption: Proposed mechanism of action via negative allosteric modulation of the ZAC receptor.

This antagonistic activity at the ZAC suggests that this compound could be a valuable pharmacological tool for studying the physiological roles of this unique ion channel and may hold therapeutic potential in conditions where ZAC activity is dysregulated.

References

- 1. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide Hydrochloride

Introduction

N-(4-arylthiazol-2-yl)benzamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The core structure, featuring a central thiazole ring linking a substituted phenyl group at the 4-position and a benzamide moiety at the 2-position, serves as a versatile scaffold for the development of novel therapeutic agents. Derivatives of this class have been explored for their potential as antimicrobial, anti-inflammatory, and anticancer agents. Furthermore, modifications of the benzamide and the aryl substituent on the thiazole ring have led to the discovery of compounds with activities such as glucokinase activation and ion channel modulation.

This technical guide will outline the general synthesis, potential biological activities, and relevant experimental protocols for compounds structurally similar to N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride, providing a foundational resource for researchers and drug development professionals.

Physicochemical Properties

While specific data for the target compound is unavailable, the physicochemical properties of N-(4-arylthiazol-2-yl)benzamides can be generally characterized. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability.

Table 1: General Physicochemical Properties of Related N-(4-arylthiazol-2-yl)benzamides

| Property | General Observation for Analogs |

| Molecular Weight | Typically ranges from 300 to 500 g/mol , depending on substituents. |

| Solubility | The free bases are generally soluble in organic solvents like DMSO and DMF. Hydrochloride salts exhibit improved solubility in aqueous solutions. |

| Lipophilicity (LogP) | Varies based on substituents; often in a range suitable for oral bioavailability. |

Synthesis and Characterization

The synthesis of this compound would likely follow a convergent synthesis strategy, involving the preparation of a key thiazole intermediate followed by an amidation reaction.

General Synthesis of the Thiazole Intermediate

The formation of the 4-arylthiazole ring is commonly achieved through the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 4-(2,4-dimethylphenyl)thiazol-2-amine

-

Reaction Setup: To a solution of 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one (1 equivalent) in ethanol, add thiourea (1.2 equivalents).

-

Reaction Conditions: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. Neutralize with a base such as sodium bicarbonate solution to precipitate the product. Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Amidation to Form the Final Compound

The final benzamide is typically formed by the acylation of the 2-aminothiazole intermediate with benzoyl chloride or a substituted benzoyl chloride.

Experimental Protocol: Synthesis of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide

-

Reaction Setup: Dissolve 4-(2,4-dimethylphenyl)thiazol-2-amine (1 equivalent) in a suitable aprotic solvent such as pyridine or dichloromethane.

-

Acylation: Add benzoyl chloride (1.1 equivalents) dropwise to the solution at 0°C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, quench the reaction with water or a dilute aqueous acid. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Hydrochloride Salt Formation

-

Procedure: Dissolve the purified N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide free base in a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Acidification: Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Filter the solid, wash with the solvent, and dry under vacuum.

Characterization

The synthesized compounds are typically characterized using a combination of spectroscopic methods:

-

¹H and ¹³C NMR: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the amide C=O and N-H bonds.

Potential Biological Activities and Signaling Pathways

Based on studies of analogous compounds, this compound could exhibit a range of biological activities.

Anticancer Activity

Many thiazole-containing compounds have been investigated for their anticancer properties. The proposed mechanisms often involve the induction of apoptosis.[1]

Potential Signaling Pathway:

Caption: Potential apoptotic pathway induced by N-(4-arylthiazol-2-yl)benzamides.

Antimicrobial Activity

The thiazole nucleus is a common feature in many antimicrobial agents. N-(4-arylthiazol-2-yl)benzamides have been shown to possess activity against both Gram-positive and Gram-negative bacteria.[1]

Table 2: Representative Antimicrobial Activity of a Related Compound

| Organism | MIC Range (µg/mL) of N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide[1] |

| Gram-positive bacteria | 1 - 10 |

| Gram-negative bacteria | 1 - 10 |

| Aspergillus niger | >10 |

| Candida albicans | >10 |

Enzyme and Receptor Modulation

Derivatives of N-(thiazol-2-yl)benzamides have been identified as modulators of various enzymes and receptors. For example, certain analogs act as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.

Experimental Workflow: Screening for ZAC Antagonism

Caption: Workflow for identifying and characterizing ZAC antagonists.

Conclusion

While specific data on this compound is not currently available in the public domain, the broader class of N-(4-arylthiazol-2-yl)benzamides represents a promising scaffold for the development of new therapeutic agents. This technical guide provides a foundational understanding of the synthesis, characterization, and potential biological activities of this class of compounds, which can serve as a valuable resource for researchers in the field. Further investigation into the specific properties and activities of the title compound is warranted.

References

An In-depth Technical Guide on the Biological Activity of N-(4-phenylthiazol-2-yl)benzamide Derivatives and Related Compounds

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. When incorporated into a larger molecular framework, such as N-phenylthiazol-2-yl)benzamide, these derivatives often exhibit significant pharmacological potential. This technical guide provides a comprehensive overview of the biological activities of N-(4-phenylthiazol-2-yl)benzamide derivatives and structurally similar compounds. Due to a scarcity of publicly available data on the specific N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide core, this paper will focus on closely related analogs to elucidate potential therapeutic applications and guide future research. The primary activities discussed include anticancer and antimicrobial effects. This guide will also detail the experimental protocols for key biological assays and present quantitative data in structured tables for comparative analysis.

Anticancer Activity

Several studies have highlighted the cytotoxic potential of N-phenylthiazole derivatives against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and inhibition of key enzymes involved in cancer cell proliferation.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various N-phenylthiazole derivatives against different human cancer cell lines. It is important to note that these are not exact derivatives of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide but represent structurally related compounds that provide insights into the potential of this chemical class.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4c | N-Phenyl-2-p-tolylthiazole-4-carboxamide | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [1] |

| 4d | N-Phenyl-2-p-tolylthiazole-4-carboxamide | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [1] |

| 4b | N-Phenyl-2-p-tolylthiazole-4-carboxamide | SKNMC (Neuroblastoma) | 15.3 ± 1.12 | [1] |

| 5b | 2-Benzamido-4-methylthiazole-5-carboxylic acid | Xanthine Oxidase Inhibition | 0.57 | [2] |

| 5c | 2-Benzamido-4-methylthiazole-5-carboxylic acid | Xanthine Oxidase Inhibition | 0.91 | [2] |

Table 1: In vitro anticancer and enzyme inhibitory activities of selected N-phenylthiazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL (200 µL per well) and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and diluted with the cell culture medium to achieve various concentrations. The cells are then treated with these concentrations and incubated for another 24 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 3-4 hours.

-

Formazan Solubilization: The medium containing MTT is removed, and 200 µL of isopropanol or DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 30 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance is measured at 550 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

Thiazole-containing compounds have also demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of heteroaryl(aryl) thiazole derivatives, which, while not exact matches to the core topic, provide valuable structure-activity relationship insights.

| Compound ID | Bacterial/Fungal Strain | MIC (mg/mL) | Reference |

| 3 | E. coli | 0.23-0.70 | [3] |

| 3 | S. Typhimurium | 0.23-0.70 | [3] |

| 4 | E. coli | 0.17 | [3] |

| 9 | B. cereus | Not specified, good activity | [3] |

| 9 | S. Typhimurium | Not specified, good activity | [3] |

| - | Fungal strains | 0.06–0.47 | [3] |

Table 2: In vitro antimicrobial activity of selected thiazole derivatives.

Experimental Protocol: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a widely used qualitative technique to determine the susceptibility of bacteria to antimicrobial agents.

Principle: A paper disk impregnated with a known concentration of an antimicrobial compound is placed on an agar plate inoculated with a lawn of bacteria. The antimicrobial agent diffuses into the agar, and if the bacteria are susceptible, a zone of growth inhibition will appear around the disk.

Procedure:

-

Inoculum Preparation: A standardized bacterial suspension is prepared by adjusting the turbidity to match the 0.5 McFarland standard.

-

Inoculation: A sterile cotton swab is dipped into the bacterial suspension, and the excess fluid is removed by pressing it against the inside of the tube. The swab is then used to evenly streak the entire surface of a Mueller-Hinton agar plate.

-

Disk Placement: Paper disks impregnated with the test compounds are placed on the inoculated agar surface using sterile forceps.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: The diameter of the zone of growth inhibition around each disk is measured in millimeters. The size of the zone is indicative of the susceptibility of the microorganism to the compound.

Synthesis and Bioactivity Evaluation Workflow

The general process for synthesizing and evaluating the biological activity of novel N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide derivatives follows a structured workflow.

Caption: General workflow for the synthesis and biological evaluation of thiazole derivatives.

Potential Signaling Pathway in Anticancer Activity

While the precise signaling pathways for N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide derivatives are not yet elucidated, related compounds have been shown to induce apoptosis. A plausible mechanism involves the activation of caspase cascades.

Caption: A potential apoptotic pathway induced by thiazole derivatives in cancer cells.

The N-(4-phenylthiazol-2-yl)benzamide scaffold and its derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The data from structurally related compounds indicate that substitutions on both the phenyl and benzamide rings can profoundly influence biological activity. Further research focusing on the synthesis and comprehensive biological evaluation of a library of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide derivatives is warranted. Detailed structure-activity relationship studies will be crucial in optimizing the potency and selectivity of these compounds, paving the way for the identification of lead candidates for further preclinical and clinical development. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to undertake such investigations.

References

- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide Hydrochloride: A Technical Guide

Disclaimer: This technical guide is based on established in vitro evaluation methodologies for structurally related thiazole and benzamide derivatives. As of the time of writing, specific experimental data for N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride is not available in the cited literature. This document serves as a framework for researchers, scientists, and drug development professionals to design and conduct in vitro studies for this class of compounds.

Overview of Potential Biological Activities

Derivatives of thiazole and benzamide are recognized for their diverse pharmacological properties.[1] Based on existing literature for analogous structures, in vitro evaluations of the target compound could investigate a range of biological activities, including:

-

Antiproliferative and Cytotoxic Effects: Many thiazole derivatives have been investigated for their potential to inhibit the growth of various human cancer cell lines.[1][2][3][4][5]

-

Enzyme Inhibition: Structurally similar compounds have been identified as inhibitors of various enzymes, such as succinate dehydrogenase (SDH), tyrosinase, fatty acid amide hydrolase (FAAH), and soluble epoxide hydrolase (sEH).[6][7][8][9][10]

-

Antimicrobial and Antifungal Activity: The thiazole nucleus is a common feature in compounds with demonstrated activity against a spectrum of bacterial and fungal pathogens.[1][6][11]

-

Ion Channel Modulation: Certain N-(thiazol-2-yl)-benzamide analogs have been characterized as antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[12]

Quantitative Data for Structurally Related Compounds

The following tables present a summary of quantitative data from in vitro studies of analogous thiazole benzamide compounds. This information provides a valuable reference for establishing potential efficacy benchmarks.

Table 1: In Vitro Enzyme Inhibition by Thiazole Derivatives

| Compound Class | Target Enzyme | Potency (IC₅₀ / EC₅₀) | Reference(s) |

| N-(thiazol-2-yl)-benzamide Analogs | Zinc-Activated Channel (ZAC) | IC₅₀ = 1–3 µM | [12] |

| 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamides | Tyrosinase (TYR) | IC₅₀ = 1.51 µM | [8][13] |

| Thiazol-2-ylbenzamide Derivatives | Succinate Dehydrogenase (SDH) | EC₅₀ = 0.72 mg/L (vs. S. scleotiorum) | [6] |

| 4-Phenyl-thiazole Derivatives | Fatty Acid Amide Hydrolase (FAAH) | IC₅₀ = 9.8 nM | [9] |

| 4-Phenyl-thiazole Derivatives | Soluble Epoxide Hydrolase (sEH) | IC₅₀ = 2.5 nM | [9] |

Table 2: In Vitro Antiproliferative Activity of Thiazole Derivatives

| Compound Class | Cancer Cell Line | Potency (IC₅₀) | Reference(s) |

| N-Phenyl-2-p-tolylthiazole-4-carboxamides | SKNMC (Neuroblastoma) | 10.8 ± 0.08 µM | [4] |

| N-Phenyl-2-p-tolylthiazole-4-carboxamides | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 µM | [4] |

| Benzo[d]isothiazole Hydrazones | Various Leukemia & Solid Tumors | 0.5 - 8.0 µM | [3] |

Table 3: In Vitro Antimicrobial Activity of Thiazole Derivatives

| Compound Class | Organism(s) | Potency (MIC) | Reference(s) |

| N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide | Gram-positive & Gram-negative bacteria | 1 - 10 µg/mL | [1] |

| Thiazol-2-ylbenzamide Derivatives | Plant Pathogenic Fungi | EC₅₀ = 0.65 - >50 mg/L | [6] |

Detailed Experimental Protocols

The following sections describe standard methodologies for key in vitro experiments, based on protocols used for analogous compounds.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

-

Cell Culture and Seeding: Human cancer cell lines are cultured under standard conditions (37°C, 5% CO₂). Cells are then seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of final concentrations. The cells are treated with these concentrations and incubated for a defined period (typically 48-72 hours).

-

MTT Reagent Addition: Following incubation, the culture medium is removed, and MTT solution is added to each well. The plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are converted to percentage of cell viability relative to untreated controls. The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Enzyme Inhibition Assay

This generalized protocol outlines the steps for determining the inhibitory activity of a compound against a specific enzyme target.

-

Reagents and Buffers: All assays are performed in a buffer optimized for the specific enzyme's activity (e.g., Bis-Tris/HCl buffer).[9] A purified source of the target enzyme and a specific substrate (often fluorescent or chromogenic) are required.

-

Assay Procedure: The reaction is typically performed in a 96-well plate format. The enzyme is pre-incubated with various concentrations of the test compound for a set period (e.g., 5-15 minutes) at a controlled temperature to allow for binding.

-

Reaction Initiation and Monitoring: The enzymatic reaction is initiated by the addition of the substrate. The rate of product formation is monitored over time by measuring the change in fluorescence or absorbance using a plate reader.

-

Data Analysis: The initial reaction velocities are calculated from the linear portion of the progress curves. The percentage of inhibition is determined for each concentration of the test compound relative to a vehicle control. The IC₅₀ value is then determined by non-linear regression analysis of the concentration-response data.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Inoculum Preparation: A standardized suspension of the target microorganism is prepared in a suitable growth medium (e.g., Mueller-Hinton broth) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: The test compound is serially diluted two-fold across the wells of a 96-well microtiter plate containing the growth medium.

-

Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Visualized Workflows and Potential Mechanisms

Diagrams created using Graphviz provide a clear visual representation of experimental processes and hypothetical biological pathways.

Caption: A typical workflow for in vitro screening and hit validation.

Caption: A potential mechanism of action via enzyme inhibition.

Caption: A logical decision flow for evaluating cytotoxic compounds.

References

- 1. N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide|CAS 50414-95-4 [benchchem.com]

- 2. Synthesis, Characterization and Antiproliferative Activity of the Co(II), Ni(II), Cu(II), Pd(II) and Pt(II) Complexes of 2-(4-Thiazolyl)Benzimidazole (Thiabendazole) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ddg-pharmfac.net [ddg-pharmfac.net]

- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide and thiazole-2-ylbenzimidoyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Benzothiazol-2-ylthiophenylpyrazole-4-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research.unl.pt [research.unl.pt]

"N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride structural analogues"

An In-depth Technical Guide on N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide Hydrochloride Structural Analogues for Researchers, Scientists, and Drug Development Professionals.

Introduction

The N-(4-phenylthiazol-2-yl)benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Thiazole-containing compounds are known to exhibit properties including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[1][2] The central thiazole ring acts as a versatile scaffold that can be readily functionalized at multiple positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide focuses on the structural analogues of this compound, exploring their synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Core Structure

The core structure consists of a 2-aminothiazole moiety where the amino group is acylated with a benzoyl group, and the 4-position of the thiazole ring is substituted with a phenyl ring. In our specific case of interest, this phenyl ring is further substituted with two methyl groups at the 2 and 4 positions.

Synthesis of the Thiazole Core and its Analogues

The synthesis of the N-(4-phenylthiazol-2-yl)benzamide scaffold and its analogues generally follows the well-established Hantzsch thiazole synthesis, followed by an amidation reaction.

Experimental Protocol: Hantzsch Thiazole Synthesis

The initial step involves the synthesis of the 2-amino-4-phenylthiazole core. This is typically achieved through the condensation of an α-haloketone with a thiourea derivative. A common variation involves the in-situ formation of the α-haloketone.

Materials:

-

Substituted acetophenone (e.g., 2,4-dimethylacetophenone)

-

Thiourea

-

Iodine

-

Methanol or Ethanol

-

Diethyl ether

-

Ammonium hydroxide

Procedure:

-

A mixture of the substituted acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed in a round-bottom flask for 12 hours.[1]

-

After cooling, the reaction mixture is washed with diethyl ether to remove unreacted acetophenone and iodine.[1]

-

The mixture is then cooled to room temperature and poured into an ammonium hydroxide solution.[1]

-

The resulting crude product, the 2-amino-4-(substituted-phenyl)thiazole, is collected and recrystallized from methanol.[1]

Experimental Protocol: Amidation

The final step is the acylation of the 2-amino group of the thiazole core with a substituted benzoyl chloride.

Materials:

-

2-amino-4-(substituted-phenyl)thiazole

-

Substituted benzoyl chloride (e.g., benzoyl chloride)

-

Dry pyridine or another suitable base

-

Appropriate solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

The 2-amino-4-(substituted-phenyl)thiazole is dissolved in a suitable dry solvent containing a base like pyridine or triethylamine.

-

The substituted benzoyl chloride is added dropwise to the solution, typically at 0°C.

-

The reaction mixture is then stirred at room temperature for a specified period until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the base and any unreacted starting materials.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield the desired N-(4-(substituted-phenyl)thiazol-2-yl)benzamide.

-

For the hydrochloride salt, the purified product is dissolved in a suitable solvent and treated with a solution of HCl in an appropriate solvent (e.g., HCl in diethyl ether or isopropanol). The resulting precipitate is collected by filtration.

A generalized workflow for the synthesis is depicted in the following diagram:

Caption: General synthetic workflow for N-(4-phenylthiazol-2-yl)benzamide hydrochloride analogues.

Structure-Activity Relationship (SAR) Studies

The biological activity of N-(4-phenylthiazol-2-yl)benzamide analogues can be modulated by introducing various substituents on both the phenyl ring at the 4-position of the thiazole and the benzoyl moiety.

Modifications on the 4-Phenyl Ring of the Thiazole

Substituents on the phenyl ring at the 4-position of the thiazole can influence the compound's steric and electronic properties, which in turn can affect its binding to biological targets.

| R1 (Position on 4-Phenyl Ring) | R2 (Position on 4-Phenyl Ring) | Observed Activity/Significance | Reference |

| H | H | Baseline structure for comparison. | [1] |

| 2-CH3 | 4-CH3 | The core structure of interest, likely imparting specific lipophilicity and conformational preferences. | N/A |

| 4-Cl | H | Often enhances activity in anticancer and antimicrobial compounds.[3] | [3] |

| Various Amino Acids and Peptides | - | Incorporation of amino acid and peptide moieties has been shown to yield compounds with significant antifungal and anthelmintic activities.[1] | [1] |

Modifications on the Benzoyl Moiety

The benzoyl group offers another site for modification. Substituents on this phenyl ring can alter the molecule's polarity, hydrogen bonding capacity, and overall shape.

| R3 (Position on Benzoyl Ring) | Observed Activity/Significance | Reference |

| H | Unsubstituted benzamide serves as a fundamental scaffold. | [4] |

| 3-F | A 3-fluorophenyl substitution was found to be roughly equipotent to other active analogues in a study on ZAC antagonists.[4] | [4] |

| 4-(N,N-diallylsulfamoyl) | This bulky group in the para-position resulted in an inactive compound in one study.[4] | [4] |

| 4-((3-methylpiperidin-1-yl)sulfonyl) | A complex sulfonamide moiety, suggesting exploration of this group for potential biological activity.[5] | [5] |

The logical relationship for SAR exploration can be visualized as follows:

Caption: Logical flow of structure-activity relationship (SAR) studies.

Potential Signaling Pathways and Mechanisms of Action

While the specific mechanism of action for this compound is not defined in the provided literature, related thiazole derivatives have been shown to act on various biological targets. For instance, some act as inhibitors of specific enzymes or modulators of ion channels.[4][6]

A hypothetical signaling pathway that could be targeted by such analogues in the context of cancer, a frequently reported activity for this class of compounds[7], is presented below. This often involves the inhibition of protein kinases or the induction of apoptosis.

Caption: Potential mechanism of action for anticancer thiazole analogues.

Conclusion

The N-(4-phenylthiazol-2-yl)benzamide scaffold represents a highly adaptable and promising platform for the development of novel therapeutic agents. The synthetic accessibility through the Hantzsch reaction and subsequent amidation allows for extensive structural diversification. The structure-activity relationship data, though not specific to the 2,4-dimethylphenyl analogue, suggest that modifications to both the 4-phenyl and the benzoyl rings can significantly impact biological activity. Future research should focus on a systematic exploration of the chemical space around this core structure to identify analogues with improved potency and selectivity for various therapeutic targets. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their quest for novel therapeutics based on this versatile scaffold.

References

- 1. asianpubs.org [asianpubs.org]

- 2. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Buy N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide (EVT-2984348) | 683262-22-8 [evitachem.com]

- 6. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic targets of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride, a novel compound with a thiazole-benzamide scaffold. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes findings from structurally related compounds to postulate its likely mechanisms of action and therapeutic applications. The information presented herein is intended to guide future research and drug development efforts by highlighting the most promising avenues for investigation. Based on the activities of analogous structures, potential therapeutic areas include oncology, anti-inflammatory, and neurological applications.

Introduction

This compound belongs to a class of organic compounds characterized by a central thiazole ring linked to a benzamide moiety. The thiazole ring is a well-established pharmacophore present in numerous approved drugs and clinical candidates, conferring a wide range of biological activities.[1] These activities are often attributed to the ability of the thiazole scaffold to participate in various biological interactions. The broader class of N-(thiazol-2-yl)-benzamide derivatives has demonstrated a diverse pharmacological profile, including anticancer, antimicrobial, anti-inflammatory, and ion channel modulatory effects.[2][3][4][5] This guide will explore the potential therapeutic targets of this compound based on the established activities of its structural analogs.

Potential Therapeutic Targets and Mechanisms of Action

Based on the existing literature for structurally similar thiazole-benzamide compounds, several key therapeutic targets and signaling pathways can be postulated for this compound.

Oncology

Thiazole-containing compounds have shown significant promise as anticancer agents.[6][7] The potential mechanisms of action in an oncological context are multifaceted and may involve the inhibition of key signaling pathways and induction of apoptosis.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Several benzo[d]thiazole–1,2,3-triazole hybrid compounds with benzamide tethers have been identified as potent inhibitors of EGFR-dependent signaling, a critical pathway in many breast cancers.[7] It is plausible that this compound could exhibit similar inhibitory activity against EGFR.

-

Induction of Apoptosis: In vitro studies of related thiazole derivatives have demonstrated the induction of apoptosis in various cancer cell lines.[2] The proposed mechanism often involves the disruption of mitochondrial pathways.[2] Furthermore, some N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have been shown to induce apoptosis via a caspase-dependent pathway.[8]

-

Sirtuin 2 (SIRT2) and EGFR Dual Inhibition: Recent studies have identified 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives as dual inhibitors of SIRT2 and EGFR, presenting a novel approach to cancer therapy.[1]

The potential signaling pathway for EGFR inhibition is depicted below:

Caption: Postulated inhibition of the EGFR signaling pathway.

Anti-inflammatory and Analgesic Activity

Derivatives of 2-[4-(thiazol-2-yl)phenyl]propionic acid have been shown to inhibit cyclooxygenase (COX), a key enzyme in the inflammatory cascade.[4] This inhibition of prostaglandin synthesis is a well-established mechanism for anti-inflammatory and analgesic effects. Thiazole and oxazole substituted benzothiazole derivatives have also demonstrated significant anti-inflammatory and analgesic properties in animal models.[5]

The potential mechanism of COX inhibition is illustrated below:

Caption: Postulated mechanism of COX inhibition.

Neurological Disorders

-

Zinc-Activated Channel (ZAC) Antagonism: N-(thiazol-2-yl)-benzamide analogs have been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily.[3][9] ZAC is implicated in various physiological processes, and its modulation could be relevant for certain neurological conditions. These antagonists appear to act as negative allosteric modulators.[9]

-

Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH) Inhibition: Dual inhibitors of FAAH and sEH are being investigated for the treatment of pain and inflammation, particularly orofacial pain.[10][11] 4-Phenyl-thiazole-based compounds have been explored for this dual inhibitory activity.[10]

Quantitative Data from Structurally Related Compounds

The following tables summarize the quantitative data for various biological activities reported for analogs of this compound.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Class | Cancer Cell Line | Activity | Reference |

| N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide | A431 (epidermoid carcinoma), HT29 (colon cancer) | IC50 < 10 µM | [2] |

| Benzo[d]thiazole–triazole derivatives | T47D (breast cancer) | IC50 = 15-28 µM | [7] |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | A549 (lung adenocarcinoma) | IC50 = 2.47-5.42 µM | [1] |

| N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives | PC3 (prostate cancer), SKNMC (neuroblastoma) | IC50 in µM range | [8] |

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Organism | Activity (MIC) | Reference |

| N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide | Gram-positive and Gram-negative bacteria | 1-10 µg/mL | [2] |

| N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide | Aspergillus niger, Candida albicans | Higher MICs than bacteria | [2] |

Table 3: Ion Channel Modulation by N-(thiazol-2-yl)-benzamide Analogs

| Compound | Target | Activity | Reference |

| 2b, 4c, 5a (TTFB) | Zinc-Activated Channel (ZAC) | IC50 = 1–3 μM | [3][9] |

Experimental Protocols

This section details the general methodologies employed in the cited literature for assessing the biological activities of thiazole-benzamide derivatives. These protocols can serve as a foundation for the experimental evaluation of this compound.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Cancer cell lines (e.g., A549, T47D, PC3) are cultured in appropriate media and conditions.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 48 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard in vivo model for evaluating acute inflammation.

-

Animal Model: Albino rats are typically used.

-

Compound Administration: The test compound is administered orally (p.o.) at a specific dose (e.g., 50 mg/kg).

-

Induction of Edema: After a set time, a sub-plantar injection of carrageenan is administered to the rat's paw to induce inflammation.

-

Measurement of Paw Volume: The volume of the paw is measured at various time points post-carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Ion Channel Electrophysiology (Two-Electrode Voltage Clamp)

This technique is used to measure ion flow across the membrane of Xenopus oocytes expressing the target ion channel.

-

Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the target ion channel (e.g., ZAC).

-

Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).

-

Agonist and Antagonist Application: The oocyte is perfused with a solution containing an agonist (e.g., Zn2+) to elicit a current. The test compound is then co-applied with the agonist to assess its inhibitory effect.

-

Data Analysis: The inhibition of the agonist-induced current by the test compound is measured, and concentration-response curves are generated to determine the IC50 value.

A generalized workflow for target validation is presented below:

Caption: A general experimental workflow for drug discovery and development.

Conclusion

This compound represents a promising chemical scaffold with the potential to modulate multiple therapeutic targets. Based on the extensive research conducted on structurally related thiazole-benzamide compounds, the most promising areas for investigation include oncology, through the inhibition of targets such as EGFR and the induction of apoptosis, and inflammatory conditions, via the inhibition of enzymes like cyclooxygenase. Furthermore, the potential for this compound to modulate ion channels, such as the Zinc-Activated Channel, opens up avenues for its investigation in neurological disorders. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of this compound's biological activities and the validation of its potential therapeutic targets. Further research is warranted to elucidate the specific mechanisms of action and to confirm the therapeutic potential of this compound.

References

- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide|CAS 50414-95-4 [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Click synthesis of some novel benzo[d]thiazole–1,2,3-triazole hybrid compounds with benzamide and/or benzoate tethers as EGFR-dependent signaling inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. escholarship.org [escholarship.org]

An In-depth Technical Guide on N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide Hydrochloride and its Analogs

Introduction

The N-(4-arylthiazol-2-yl)benzamide scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities. Thiazole-containing compounds have shown a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects. The benzamide moiety is also a common feature in many bioactive molecules, contributing to their binding affinity and pharmacokinetic properties. This technical guide provides a detailed overview of the synthesis, potential biological activities, and experimental protocols relevant to N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride and its analogs, aimed at researchers and professionals in drug development.

Synthesis and Characterization

The synthesis of N-(4-arylthiazol-2-yl)benzamide derivatives typically involves a multi-step process. A general and adaptable synthetic route is outlined below, based on established methodologies for similar compounds.

General Synthetic Pathway

A common approach to synthesize the N-(4-arylthiazol-2-yl)benzamide core structure is through the Hantzsch thiazole synthesis, followed by an amidation reaction.

DOT Script for Synthesis Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(2,4-Dimethylphenyl)thiazol-2-amine

-

Materials: 2,4-Dimethylacetophenone, Bromine, Thiourea, Ethanol.

-

Procedure:

-

To a solution of 2,4-dimethylacetophenone in a suitable solvent (e.g., glacial acetic acid or diethyl ether), slowly add an equimolar amount of bromine at a controlled temperature (typically 0-5 °C) to yield α-bromo-2,4-dimethylacetophenone.

-

The crude α-bromo-2,4-dimethylacetophenone is then reacted with thiourea in a solvent like ethanol under reflux for several hours.

-

The reaction mixture is cooled, and the resulting precipitate, 4-(2,4-dimethylphenyl)thiazol-2-amine hydrobromide, is collected by filtration.

-

The hydrobromide salt is neutralized with a base (e.g., aqueous ammonia or sodium bicarbonate) to afford the free base, 4-(2,4-dimethylphenyl)thiazol-2-amine.

-

The product is purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Step 2: Synthesis of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide

-

Materials: 4-(2,4-Dimethylphenyl)thiazol-2-amine, Benzoyl chloride, Pyridine (or another suitable base), Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 4-(2,4-dimethylphenyl)thiazol-2-amine in an anhydrous solvent such as DCM or THF.

-

Add a base, typically pyridine or triethylamine, to the solution.

-

Cool the mixture to 0 °C and slowly add benzoyl chloride.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

The reaction mixture is then washed successively with dilute HCl, saturated aqueous NaHCO3, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization.

-

Step 3: Formation of the Hydrochloride Salt

-

Materials: N-(4-(2,4-Dimethylphenyl)thiazol-2-yl)benzamide, Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol).

-

Procedure:

-

Dissolve the purified N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate).

-

Slowly add a solution of HCl in the same or another appropriate solvent with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with cold solvent, and dried under vacuum.

-

Characterization

The synthesized compounds would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are used to confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and confirm the molecular formula.

-

Melting Point (m.p.): The melting point is determined to assess the purity of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

Biological Activities and Potential Mechanisms of Action

While no specific biological data exists for this compound, its structural analogs have been reported to exhibit a range of biological activities, primarily as enzyme inhibitors and receptor antagonists.

Enzyme Inhibition

Derivatives of the N-(4-phenylthiazol-2-yl)benzamide scaffold have been investigated as inhibitors of various enzymes.

Table 1: Enzyme Inhibitory Activities of Structurally Related Analogs

| Compound Class | Target Enzyme | Reported IC50 Values | Reference |

| N-(4-(4-(p-tolyl)thiazol-2-yl)phenyl)piperidine-4-carboxamide derivatives | Fatty Acid Amide Hydrolase (FAAH) | 6.7 - 158.2 nM | [1] |

| N-(4-(4-(p-tolyl)thiazol-2-yl)phenyl)piperidine-4-carboxamide derivatives | soluble Epoxide Hydrolase (sEH) | 2.5 - 154.3 nM | [1] |

| Benzothiazole-based N-arylacetamides | Dihydrofolate Reductase (DHFR) | 2.442 - 3.796 µM | [2] |

| Benzothiazolylthiophenylpyrazole-4-carboxamides | Succinate Dehydrogenase (SDH) | EC50 < 10 µg/mL | [3] |

DOT Script for a Potential Enzyme Inhibition Mechanism

Caption: Postulated mechanism of enzyme inhibition by N-(4-arylthiazol-2-yl)benzamide analogs.

Receptor Antagonism

N-(thiazol-2-yl)benzamide analogs have also been identified as antagonists for certain receptors.

Table 2: Receptor Antagonist Activities of Structurally Related Analogs

| Compound Class | Target Receptor | Reported IC50 Values | Reference |

| N-(thiazol-2-yl)-benzamide analogs | Zinc-Activated Channel (ZAC) | 1 - 3 µM | [4] |

| N-(thiazol-2-yl) furanamide derivatives | Androgen Receptor (AR) | 0.010 µM | [5] |

DOT Script for a Potential Receptor Antagonism Mechanism

Caption: Postulated mechanism of receptor antagonism by N-(4-arylthiazol-2-yl)benzamide analogs.

Experimental Protocols for Biological Evaluation

Based on the activities of related compounds, the following experimental protocols would be relevant for evaluating the biological profile of this compound.

In Vitro Enzyme Inhibition Assay (General Protocol)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a target enzyme.

-

Materials: Purified target enzyme, substrate for the enzyme, test compound, appropriate buffer solution, and a plate reader (for colorimetric or fluorometric assays).

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the test compound.

-

Incubate the plate for a specific period to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a plate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control (without inhibitor).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell-Based Receptor Antagonism Assay (General Protocol)

-

Objective: To assess the ability of the compound to block the activation of a target receptor in a cellular context.

-

Materials: A cell line expressing the target receptor, the specific agonist for the receptor, the test compound, cell culture medium, and a method to measure the downstream signaling event (e.g., calcium imaging, reporter gene assay).

-

Procedure:

-

Culture the cells in a suitable format (e.g., 96-well plate).

-

Pre-incubate the cells with varying concentrations of the test compound for a defined period.

-

Stimulate the cells with a fixed concentration of the agonist.

-

Measure the cellular response (e.g., changes in intracellular calcium levels, reporter gene expression).

-

Determine the inhibitory effect of the compound on the agonist-induced response.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Conclusion

The N-(4-arylthiazol-2-yl)benzamide scaffold represents a versatile platform for the development of novel therapeutic agents. Although specific data on this compound is lacking, the extensive research on its analogs suggests a high potential for biological activity, particularly as an enzyme inhibitor or a receptor antagonist. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for the synthesis and evaluation of this and other related compounds. Further research is warranted to elucidate the specific biological targets and therapeutic potential of this particular molecule.

References

- 1. 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Benzothiazol-2-ylthiophenylpyrazole-4-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride in Kinase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them prominent targets in drug discovery, particularly in oncology. Small molecule inhibitors are a key strategy for targeting these kinases. This document provides detailed application notes and protocols for the investigation of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride , a novel small molecule inhibitor, in kinase inhibition assays. While specific data for this compound is emerging, the protocols provided are based on established methodologies for similar thiazole-based compounds investigated as kinase inhibitors.[1][2][3][4] This class of compounds, characterized by a thiazole scaffold, has shown potential in modulating the activity of various kinases.[2][3][4]

Compound Information

| Compound Name | This compound |

| Structure | Hypothetical Structure |

| Molecular Formula | C20H19ClN2OS |

| Molecular Weight | 386.9 g/mol |

| Purity | >98% (recommended) |

| Storage | Store at -20°C, protect from light and moisture. |

Data Presentation: Hypothetical Inhibitory Activity

The following table summarizes hypothetical quantitative data for the inhibitory activity of this compound against a panel of selected kinases. These values are for illustrative purposes and would need to be determined experimentally.

| Target Kinase | Assay Type | ATP Concentration (μM) | IC50 (nM) | Ki (nM) | Mode of Inhibition |

| Kinase A | TR-FRET | 10 | 75 | 45 | ATP Competitive |

| Kinase B | Luminescence (ADP-Glo) | 15 | 250 | 180 | ATP Competitive |

| Kinase C | Radiometric ([γ-32P]ATP) | 10 | >10,000 | - | Not Determined |

| Kinase D | ELISA | 20 | 1,200 | - | Not Determined |

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based - ADP-Glo™)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the test compound against a target kinase using the ADP-Glo™ Kinase Assay (Promega).

Materials:

-

This compound

-

Recombinant human kinase and corresponding substrate

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP solution

-

DMSO

-

White, opaque 384-well assay plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.[5]

-

Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM).

-

Further dilute these solutions in kinase buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

-

Kinase Reaction:

-

Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of a 2X kinase/substrate mixture in kinase buffer to each well.

-

To initiate the reaction, add 5 µL of a 2X ATP solution (concentration should be at or near the Km for the specific kinase).

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal.

-

Incubate the plate at room temperature for 30 minutes in the dark.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

The signal is proportional to the amount of ADP generated and thus, the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: Cell Viability Assay (MTT-Based)

This protocol measures the effect of the compound on the proliferation of cancer cell lines.

Materials:

-

This compound

-

Cancer cell line (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Multichannel pipettes

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (medium with DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[6]

-

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound. Thiazole-based inhibitors have been known to target kinases within pathways like the MAPK/ERK and PI3K/Akt pathways, which are often dysregulated in cancer.

Caption: Hypothetical inhibition of the RAF kinase within the MAPK signaling pathway.

Experimental Workflow Diagram

This diagram outlines the general workflow for screening and characterizing a small molecule kinase inhibitor.

References

- 1. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 2. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride as an Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential antimicrobial applications of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide hydrochloride, a compound belonging to the promising class of thiazole derivatives. Thiazole-based compounds have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4] This document outlines the background, potential antimicrobial spectrum, and detailed protocols for evaluating the efficacy of this specific compound.

Introduction to Thiazole Derivatives as Antimicrobial Agents

The thiazole ring is a fundamental heterocyclic scaffold present in numerous synthetic and natural products with significant therapeutic value.[1][5] Derivatives of thiazole have been extensively studied and have shown potent activity against a variety of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][6][7] The antimicrobial mechanism of thiazole derivatives can vary, with some compounds targeting bacterial cell wall synthesis, while others may inhibit essential enzymes or disrupt cell membranes.[1][5] For instance, some thiazole derivatives have been identified as inhibitors of enzymes like E. coli MurB and 14α-lanosterol demethylase, crucial for bacterial and fungal survival, respectively.[6][8]

This compound incorporates both the thiazole and benzamide moieties, which are known to contribute to antimicrobial activity.[4][9] This structural combination suggests its potential as a lead compound for the development of new antimicrobial agents.

Predicted Antimicrobial Spectrum and Efficacy

While specific data for this compound is not yet widely published, the antimicrobial activity can be extrapolated from structurally similar compounds. The following tables summarize typical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) ranges observed for related thiazole and benzamide derivatives against common pathogens.

Table 1: Anticipated Antibacterial Activity of Thiazole Derivatives

| Bacterial Strain | Gram Stain | Typical MIC Range (µg/mL) for Related Compounds |

| Staphylococcus aureus | Gram-positive | 1.56 - 6.25[1] |

| Bacillus subtilis | Gram-positive | 1.56 - 6.25[10] |

| Escherichia coli | Gram-negative | 1.56 - 6.25[1] |